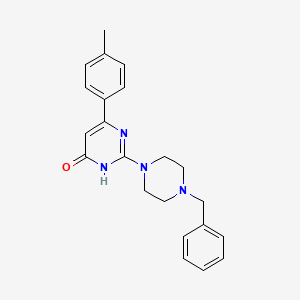![molecular formula C19H20N4O2S B6087644 1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B6087644.png)
1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide, also known as E64d, is a potent inhibitor of cysteine proteases. It has been widely used in scientific research to study the role of cysteine proteases in various biological processes.
Mechanism of Action
1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide is a potent inhibitor of cysteine proteases due to its ability to covalently bind to the active site of these enzymes. It irreversibly inhibits the protease activity by forming a thioether linkage with the active site cysteine residue.
Biochemical and Physiological Effects
The inhibition of cysteine proteases by 1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit autophagy, and modulate the immune response by affecting antigen presentation. Additionally, 1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide has been shown to have anti-inflammatory effects by inhibiting the activity of calpains.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide in lab experiments is its high potency and specificity towards cysteine proteases. It can be used to selectively inhibit the activity of these enzymes without affecting other proteases. However, 1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide is not suitable for in vivo experiments due to its poor bioavailability and instability in biological fluids.
Future Directions
There are several future directions for the use of 1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide in scientific research. One potential application is in the study of the role of cysteine proteases in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the development of more potent and selective inhibitors of cysteine proteases based on the structure of 1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide. Additionally, 1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide could be used in combination with other inhibitors to achieve synergistic effects in cancer therapy.
Synthesis Methods
1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide can be synthesized by reacting the 4-ethylphenyl isothiocyanate with 6-aminobenzimidazole in the presence of triethylamine. The resulting product is then treated with L-proline amide to obtain 1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide.
Scientific Research Applications
1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide has been extensively used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsins B, H, L, and S, as well as calpains, which are involved in many cellular processes such as apoptosis, autophagy, and antigen processing.
properties
IUPAC Name |
(2S)-1-[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-2-12-5-7-13(8-6-12)14-10-23-16(11-26-19(23)21-14)18(25)22-9-3-4-15(22)17(20)24/h5-8,10-11,15H,2-4,9H2,1H3,(H2,20,24)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPQPIHZDUVRFV-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCCC4C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCC[C@H]4C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6'-bromo-7-hydroxy-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B6087562.png)
![N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6087577.png)
![3-methyl-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6087592.png)
![2-phenyl-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087598.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B6087600.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)
![2-(2,4-dimethylphenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6087616.png)


![N-(2-adamantylmethyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087638.png)
![1-(3-phenylpropyl)-4-({[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amino)-2-pyrrolidinone](/img/structure/B6087651.png)
![1-(2,3-dimethyl-1H-indol-5-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B6087655.png)
![5-chloro-2-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087656.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6087660.png)